molecular formula C14H19NO4 B14896922 Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate

Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate

Cat. No.: B14896922
M. Wt: 265.30 g/mol
InChI Key: HISLENINNXXVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate is a specialized organic compound featuring a 1,3-dioxolane ring fused with an acetamide moiety. The compound’s structure includes:

  • A 1,3-dioxolane ring, a five-membered cyclic ketal known for enhancing chemical stability.
  • A methyl ester group, which improves solubility and serves as a protecting group for carboxylic acids.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for metal-catalyzed C–H bond functionalization reactions, analogous to derivatives with N,O-bidentate directing groups .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 2-[2-[(2-amino-3-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C14H19NO4/c1-10-4-3-5-11(13(10)15)8-14(9-12(16)17-2)18-6-7-19-14/h3-5H,6-9,15H2,1-2H3

InChI Key

HISLENINNXXVQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2(OCCO2)CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., 1,3-dioxolane rings, ester groups) or applications (e.g., flavorants, agrochemicals) with the target compound:

Compound Name Molecular Formula Molecular Weight CAS No. Key Features Applications Reference
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate C₈H₁₄O₄ 174.20 6413-10-1 Ethyl ester, methyl-substituted dioxolane Flavorant (Fructone)
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate C₉H₁₆O₄ 188.22 - Ethyl ester, dimethyl-substituted dioxolane Flavorant (Fructone-B)
Difenoconazole C₁₉H₁₇Cl₂N₃O₃ 406.26 119446-68-3 Agrochemical with dioxolane and triazole groups Fungicide
2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid C₁₃H₁₇NO₄ 251.28 2677030-91-8 Carboxylic acid form of the target compound Pharmaceutical intermediate

Physicochemical Properties

  • Stability: The 1,3-dioxolane ring enhances hydrolytic stability compared to linear esters. However, the presence of an amino group in the target compound may increase susceptibility to oxidation.
  • Solubility : Methyl esters generally exhibit higher lipid solubility than carboxylic acids, facilitating organic-phase reactions .

Research Findings and Industrial Relevance

  • High-Yield Ketalization : demonstrates that ketalization under mild conditions (70°C, 8 h) achieves >95% yields for flavorant production, suggesting scalable methodologies for related dioxolane syntheses .
  • Emerging Applications: The target compound’s amino group positions it for use in directed C–H activation, a growing area in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.